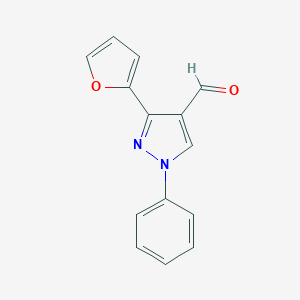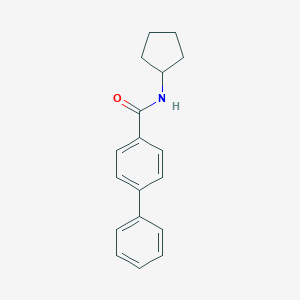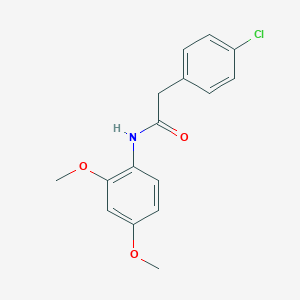
3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about its physical appearance (solid, liquid, gas, color, etc.) and any characteristic odor or taste .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been found to demonstrate good antimicrobial activity. Specifically, it has been shown to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . In addition to this, these compounds suppress Escherichia coli and Staphylococcus aureus .
Urease Inhibition
Research has indicated that derivatives of this compound can act as inhibitors of the bacterial urease enzyme . This could potentially have applications in the treatment of diseases caused by urease-producing bacteria.
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives
The compound has been used in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives . This process involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Use in Plastics and Pharmaceuticals
Furfural, a derivative of furan, and its derivatives have been extensively used in plastics and pharmaceuticals . As such, it’s possible that “3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could have similar applications.
Use in Agrochemicals
Furfural and its derivatives have also been used in agrochemicals . Given the structural similarity, “3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used in similar applications.
Use as Dye Precursors
Furfural and its derivatives have been reported to be used as dye precursors in the synthesis of diazo disperse dyes . This suggests that “3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used in dye synthesis.
Mecanismo De Acción
Target of Action
It is known that furan derivatives have been found to possess various biological activities . They have been used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mode of Action
The mode of action of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
It is known that furan derivatives can affect a wide range of biological activities .
Result of Action
The result of the action of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is demonstrated by its antimicrobial activity. The compound, at a concentration of 64 µg/mL, demonstrates good antimicrobial activity against yeast-like fungi Candida albicans. Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMSNTKNRDZUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484272.png)

![4-[(4-ethoxyphenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine](/img/structure/B484494.png)
![5-amino-4-[(4-ethoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B484508.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B484537.png)
![N-(Benzylcarbamoyl)-2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]acetamide](/img/structure/B484614.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B484642.png)

![N-(methylcarbamoyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B484673.png)
![N-(methylcarbamoyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B484691.png)


![Dimethyl 2-[(cyclopentylcarbonyl)amino]terephthalate](/img/structure/B484781.png)
